

The Discovery and Synthesis of Ask1-IN-1: A Technical Guide

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Compound of Interest

Compound Name: Ask1-IN-1

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of **Ask1-IN-1**, a potent and central nervous system (CNS)-penetrant inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1). The content herein is curated for professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering a technical understanding of this significant compound.

Introduction to ASK1 and Its Role in Disease

Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade.^[1] It functions as an upstream activator of the p38 and c-Jun N-terminal kinase (JNK) pathways.^[2] ASK1 is activated by a variety of cellular stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines.^[3] Dysregulation of the ASK1 signaling pathway has been implicated in a range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and inflammatory conditions, making it a compelling target for therapeutic intervention.^{[1][3]}

The Discovery of Ask1-IN-1

Ask1-IN-1, also identified as compound 21 in the foundational research, emerged from a medicinal chemistry campaign aimed at developing CNS-penetrant ASK1 inhibitors.^[4] The discovery, detailed by Xin et al., began with peripherally restricted compounds and

systematically optimized their properties to achieve brain penetration.^[4] This effort led to the identification of **Ask1-IN-1** as a novel inhibitor with a favorable profile for investigating the therapeutic potential of modulating the ASK1 pathway in neurological diseases.^[4]

Quantitative Data Presentation

The following tables summarize the quantitative data for **Ask1-IN-1** and other notable ASK1 inhibitors for comparative analysis.

Table 1: Potency of Selected ASK1 Inhibitors

Compound	Biochemical IC50 (nM)	Cellular IC50 (nM)	Reference(s)
Ask1-IN-1 (Compound 21)	21	138	^{[5][6]}
GS-444217	2.87	-	^{[2][7][8]}
Selonsertib (GS-4997)	3.2	-	^[9]
MSC2032964A	93 - 96	-	^{[1][10]}
ASK1-IN-2	32.8	-	^{[1][2]}
ASK1-IN-8	1.8	-	^[1]

IC50 values represent the concentration of an inhibitor required for 50% inhibition of the target's activity. "Biochemical IC50" refers to in vitro assays with the isolated enzyme, while "Cellular IC50" refers to assays conducted in a cellular context.

Experimental Protocols

Synthesis of Ask1-IN-1 (Representative Protocol)

While the specific, detailed synthesis protocol for **Ask1-IN-1** is found in the supporting information of the primary publication by Xin et al., a general and representative synthetic scheme for analogous quinoxaline-based ASK1 inhibitors can be described as follows.^{[4][11]}^[12] This provides a foundational understanding of the chemical steps involved.

Scheme 1: General Synthesis of Quinoxaline-based ASK1 Inhibitors

Reagents and conditions: (i) $\text{N}_2\text{H}_4 \cdot \text{H}_2\text{O}$, MeOH, reflux; (ii) 1,1-dimethoxy-N,N-dimethylmethanamine, MeCN, reflux; (iii) appropriate amine, AcOH, MeCN, reflux; (iv) 2-quinoxalinecarboxylic acid, coupling agent (e.g., T3P), base (e.g., Et_3N), CH_2Cl_2 , room temperature.^{[11][12]}

Step-by-step procedure (general):

- **Hydrazine displacement:** A substituted starting material is reacted with hydrazine hydrate in a suitable solvent like methanol under reflux to yield a hydrazinyl intermediate.
- **Cyclization to form the pyrazole ring:** The intermediate is then reacted with 1,1-dimethoxy-N,N-dimethylmethanamine in a solvent such as acetonitrile under reflux to form the core pyrazole ring structure.
- **Introduction of the side chain:** The pyrazole intermediate is subsequently reacted with an appropriate amine in the presence of acetic acid in acetonitrile under reflux to introduce the desired side chain.
- **Amide coupling:** Finally, the resulting amine is coupled with 2-quinoxalinecarboxylic acid using a peptide coupling agent (like T3P) and a base (such as triethylamine) in a solvent like dichloromethane at room temperature to yield the final quinoxaline-based ASK1 inhibitor.

Note: This is a generalized protocol. Specific reaction conditions, purification methods, and characterization data for **Ask1-IN-1** are detailed in the original research publication and its supporting materials.^[4]

In Vitro ASK1 Inhibition Assay (Biochemical)

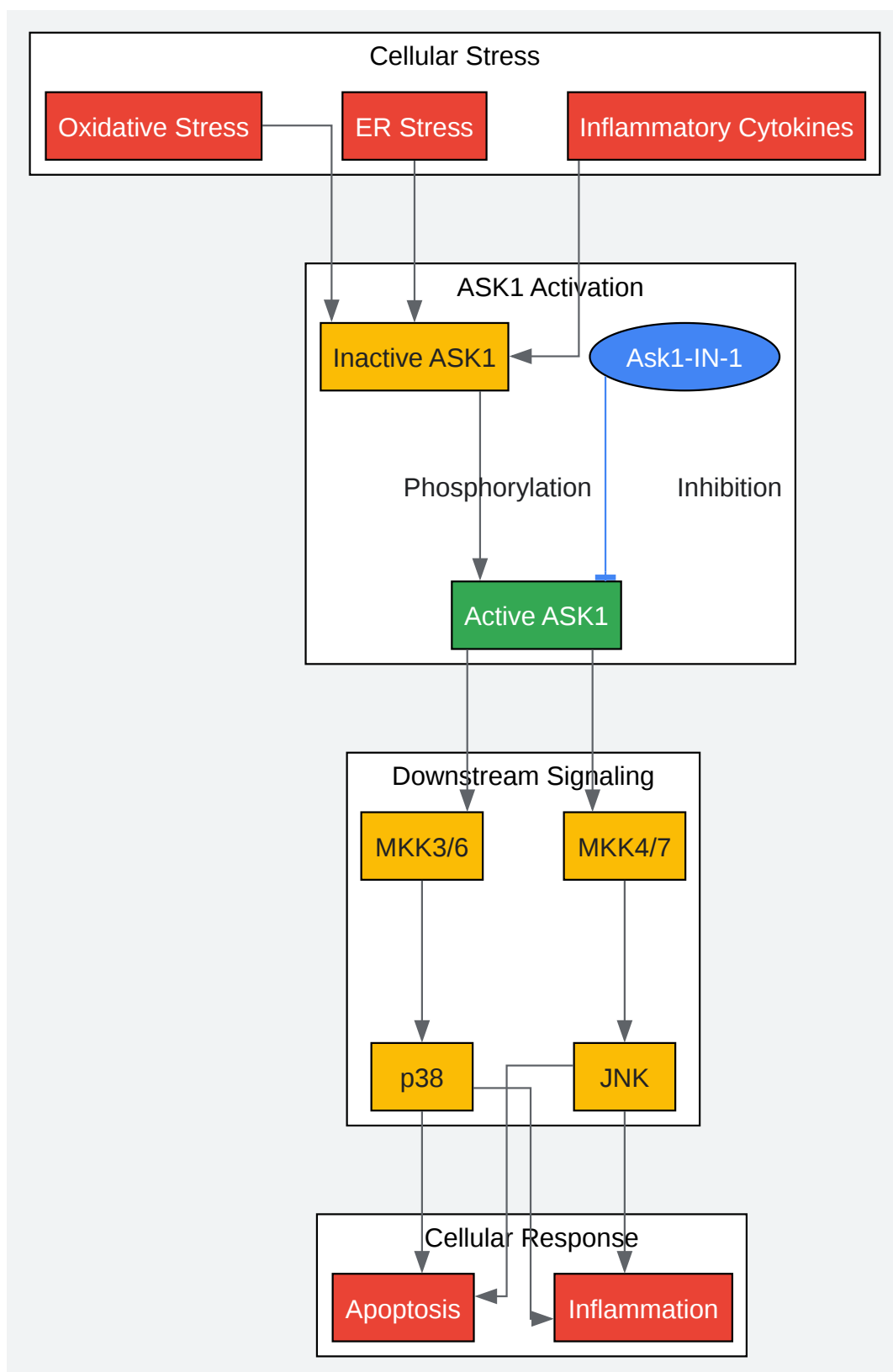
The biochemical potency of ASK1 inhibitors is typically determined using an in vitro kinase assay.

- **Reagents:** Recombinant human ASK1 enzyme, a suitable substrate (e.g., a generic kinase substrate peptide), ATP, and the test inhibitor (e.g., **Ask1-IN-1**).
- **Procedure:**

- The ASK1 enzyme is incubated with varying concentrations of the inhibitor in a reaction buffer.
- The kinase reaction is initiated by the addition of ATP and the substrate.
- The reaction is allowed to proceed for a defined period at a controlled temperature.
- The reaction is then stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (^{32}P -ATP) or antibody-based detection (e.g., ELISA, HTRF).
- Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC₅₀ value is then determined by fitting the data to a dose-response curve.

Mandatory Visualizations

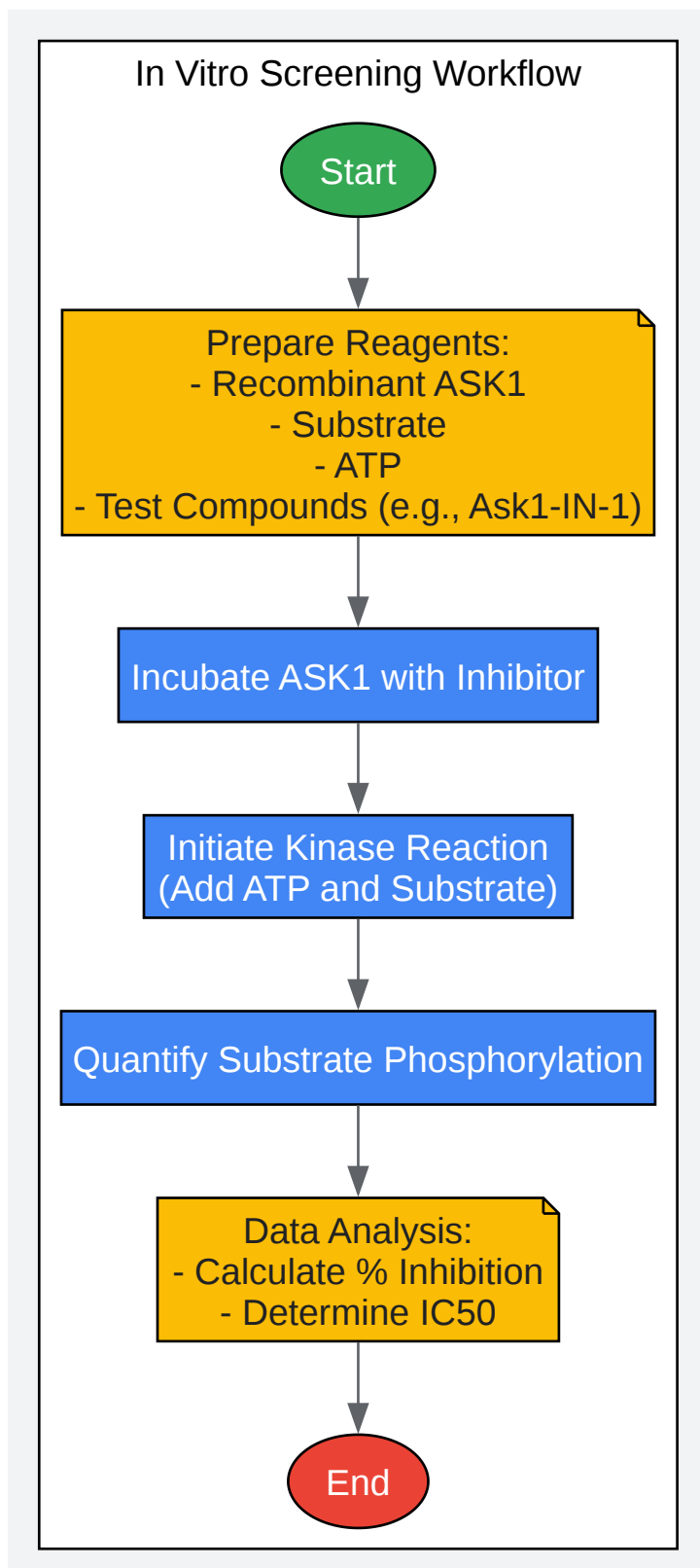
ASK1 Signaling Pathway



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Caption: ASK1 Signaling Pathway and Point of Inhibition by **Ask1-IN-1**.

Experimental Workflow for Inhibitor Screening



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Caption: General experimental workflow for in vitro screening of ASK1 inhibitors.

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